molecular formula C20H17F2NO3S B2810498 N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide CAS No. 1207054-49-6

N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide

Cat. No. B2810498
CAS RN: 1207054-49-6
M. Wt: 389.42
InChI Key: QIIBLRASJVYHTA-UHFFFAOYSA-N
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Description

N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds and has shown promising results in various studies.

Scientific Research Applications

Protonation and Structural Studies

Protonation Behavior in Sulfuric Acid

  • Research has examined the protonation behavior of phenol derivatives, including 4-fluorophenol and its sulfonates, in concentrated aqueous sulfuric acid. These studies reveal insights into the protonation dynamics on oxygen atoms and provide valuable data for understanding the acidity and reactivity of similar compounds (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).

Structural Characterization

  • The structure of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was synthesized and characterized, providing a foundation for further exploration into the applications of similar sulfonamide compounds in drug design and synthesis (Durgadas, Mukkanti, & Pal, 2012).

Application in Drug Design

Antiviral and Anticancer Activity

  • Studies on novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide have shown significant insights into their potential antiviral and anticancer activities, demonstrating the versatility of sulfonamide derivatives in therapeutic applications (Karakuş et al., 2009).

Chemoselective N-Acylation Reagents

  • Research into developing chemoselective N-acylation reagents, specifically N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, highlights the potential for sulfonamide derivatives in synthetic organic chemistry, offering a route to N-acylated products with high selectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Polymorphism and Crystal Structure

Polymorphism in Aromatic Sulfonamides

  • The effect of fluorine substitution on the polymorphism of aromatic sulfonamides has been examined, revealing how such modifications can influence the crystalline forms of these compounds. This research is crucial for drug formulation and design, as polymorphism can significantly affect the solubility and bioavailability of pharmaceuticals (Terada et al., 2012).

properties

IUPAC Name

N-[[3-(4-fluorophenoxy)phenyl]methyl]-1-(3-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO3S/c21-17-7-9-19(10-8-17)26-20-6-2-3-15(12-20)13-23-27(24,25)14-16-4-1-5-18(22)11-16/h1-12,23H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIBLRASJVYHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNS(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide

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